molecular formula C19H20N2O2 B4002524 1-[3-(4-phenylmethoxyphenoxy)propyl]imidazole

1-[3-(4-phenylmethoxyphenoxy)propyl]imidazole

Cat. No.: B4002524
M. Wt: 308.4 g/mol
InChI Key: GDOCZESOENPXFK-UHFFFAOYSA-N
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Description

1-[3-(4-phenylmethoxyphenoxy)propyl]imidazole is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-imidazole is 308.152477885 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science

Imidazole derivatives are recognized for their role in the development of materials with unique properties. For instance, they serve as corrosion inhibitors for metals in acidic solutions. A study highlighted the synthesis of imidazole derivatives using microwave irradiation, showcasing their efficiency in corrosion inhibition for mild steel, with one derivative showing up to 96% efficiency (M. Prashanth et al., 2021). This indicates that similar compounds might be synthesized for targeted applications in material protection and preservation.

Bioinspired and Photophysical Studies

Research on benzimidazole-phenol moieties has explored their mimicry of natural processes, such as proton-coupled electron transfer (PCET) in artificial photosynthetic systems (Emmanuel Odella et al., 2018). These studies suggest the potential of imidazole derivatives in developing bioinspired materials that can harness light energy or catalyze reactions in novel ways.

Antioxidant and Biological Activities

Several studies have been conducted on the synthesis of imidazole and benzimidazole derivatives to evaluate their biological activities, including antioxidant, antibacterial, and anthelmintic properties. For example, derivatives have been synthesized to explore their antioxidant capabilities in vitro, showing promising results compared to known antioxidants (E. V. Buravlev et al., 2021). These findings underscore the potential of imidazole derivatives in pharmaceutical research, particularly in the development of new therapeutic agents.

Electrophosphorescent Materials

Imidazole derivatives have also been utilized in the development of electrophosphorescent materials. Research into small molecular glasses based on imidazole iridium(III) complexes has shown significant efficiency in solution-processable host-free electrophosphorescent diodes, highlighting their utility in electronic and photonic applications (Hui-Jun Xu et al., 2010).

Properties

IUPAC Name

1-[3-(4-phenylmethoxyphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-5-17(6-3-1)15-23-19-9-7-18(8-10-19)22-14-4-12-21-13-11-20-16-21/h1-3,5-11,13,16H,4,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOCZESOENPXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.